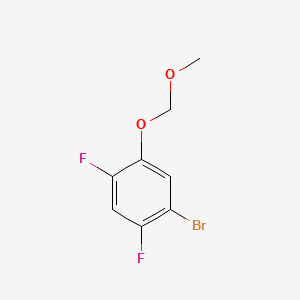

1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene

Description

1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene is a halogenated aromatic compound characterized by a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a methoxymethoxy (-OCH₂OCH₃) group at position 3. This structure combines electron-withdrawing halogens with an electron-donating alkoxy ether, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-2-5(9)6(10)3-7(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIULLXLBAHZLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 2,4-difluoro-5-(methoxymethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene has diverse applications across several scientific disciplines:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Pharmaceutical Development : It acts as a building block for various drugs due to its ability to undergo further functionalization.

- Agrochemicals : It is used in synthesizing herbicides and pesticides that require specific halogenated aromatic structures.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound. It is explored for:

- Drug Discovery : The compound's structure allows it to interact with biological targets, making it a candidate for new drug formulations.

- Biochemical Assays : It is employed as a probe to study enzyme interactions and other biochemical processes.

Material Science

The compound's unique properties make it suitable for:

- Specialty Chemicals : Used in creating materials with specific chemical properties for industrial applications.

- Polymer Chemistry : Its reactivity can be harnessed to develop new polymeric materials.

Case Study 1: Pharmaceutical Applications

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential as anticancer agents.

Case Study 2: Agrochemical Development

A research project focused on developing new herbicides utilized this compound as a key intermediate. The resulting products showed enhanced efficacy against common weeds while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biochemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Bromo-4,5-difluoro-1-(methoxymethoxy)benzene (Patent Example)

- Structure : Bromine (position 2), fluorine (positions 4 and 5), methoxymethoxy (position 1).

- Key Data :

- ¹H NMR (300 MHz, CDCl₃): δ 3.42 (s, OCH₃), 4.57–4.76 (m, OCH₂O).

- Comparison : The shifted fluorine positions (4,5 vs. 2,4) alter electronic distribution. The meta-fluorine (position 4) in the target compound may enhance electrophilic substitution at position 6, whereas the para-fluorine (position 5) in this analog directs reactivity differently.

1-Bromo-2,4-difluoro-5-(propan-2-yloxy)benzene (YF-3285)

- Structure : Isopropoxy (-OCH(CH₃)₂) replaces methoxymethoxy.

- Key Data : Purity 95%, MFCD29043877.

- Comparison : Bulkier isopropoxy reduces solubility in polar solvents compared to the methoxymethoxy group. Steric hindrance may also slow nucleophilic aromatic substitution.

1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3)

Functional Group Variations

1-Bromo-2,4-difluoro-5-(trifluoromethoxy)benzene (Pharmint Example)

- Structure : Trifluoromethoxy (-OCF₃) replaces methoxymethoxy.

- Impact : The strong electron-withdrawing -OCF₃ group deactivates the ring, making it less reactive toward electrophiles but more resistant to oxidation.

1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (Parchem)

- Structure : Trifluoromethyl (-CF₃) at position 2, methoxy (-OCH₃) at 3.

- Key Data : CAS 2090805-17-5, purity >95%.

Physical Properties

*Calculated from formula C₈H₇BrF₂O₂.

Biological Activity

1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 2635937-62-9) features a benzene ring substituted with bromine and fluorine atoms, as well as a methoxymethoxy group. The presence of these substituents influences its chemical reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that halogenated benzene derivatives can interact with various cellular targets involved in cancer proliferation and apoptosis. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.

Case Study : A study published in the Journal of Medicinal Chemistry reported that halogenated compounds could inhibit the activity of certain kinases involved in cancer progression, suggesting a potential therapeutic role for this compound in oncology .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.

Research Findings : In vitro studies indicated that certain fluorinated compounds can significantly reduce the production of inflammatory markers in cell cultures . This suggests that this compound may possess similar activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : The bromine and fluorine substituents may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or activation of specific targets.

- Halogen Bonding : The presence of halogens (Br and F) can enhance binding affinity to biological macromolecules through halogen bonding, which may alter the conformation and function of target proteins .

- Modulation of Signaling Pathways : Compounds with similar structures have been shown to influence signaling pathways associated with inflammation and cancer cell survival .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-2-chloro-4-methoxybenzene | Structure | Moderate anti-inflammatory activity |

| 1-Bromo-3-fluoro-4-methoxybenzene | Structure | Anticancer properties |

| 1-Bromo-2-fluoro-5-methoxybenzene | Structure | Inhibits COX enzymes |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To delineate the specific molecular pathways affected by this compound.

- Synthesis of Derivatives : To optimize biological activity through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.